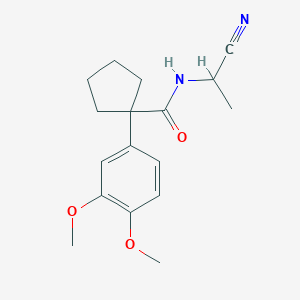

N-(1-Cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide

Description

N-(1-Cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative characterized by:

- A cyclopentane ring backbone, providing conformational flexibility compared to strained cyclopropane systems.

- A 3,4-dimethoxyphenyl substituent attached to the cyclopentane ring, introducing electron-donating methoxy groups that enhance solubility and influence electronic interactions.

The presence of the cyanoethyl group may necessitate specialized reagents or protective strategies to avoid side reactions.

Properties

IUPAC Name |

N-(1-cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-12(11-18)19-16(20)17(8-4-5-9-17)13-6-7-14(21-2)15(10-13)22-3/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXWRDZHMYUELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)C1(CCCC1)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the cyclopentane ring, followed by the introduction of the cyanoethyl and dimethoxyphenyl groups through substitution reactions. The final step would involve the formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions could be used to convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the cyanoethyl group.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-(1-Cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide is a compound with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, highlighting case studies and relevant data.

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 331.4 g/mol. It features a cyclopentane ring, a cyanoethyl group, and a 3,4-dimethoxyphenyl moiety, which contribute to its biological activity.

JAK Inhibition

One of the prominent applications of this compound is in the inhibition of Janus Kinase (JAK) pathways. JAK inhibitors are crucial in treating various autoimmune diseases and cancers. The compound's structure allows it to interact effectively with the JAK family of enzymes, potentially leading to therapeutic developments for conditions like rheumatoid arthritis and psoriasis .

Anticancer Research

Recent studies have explored the use of this compound in anticancer therapies. Its ability to modulate signaling pathways associated with tumor growth makes it a candidate for further investigation in oncology. Specifically, compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific molecular pathways involved in tumorigenesis .

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the dimethoxyphenyl group is believed to enhance its ability to cross the blood-brain barrier, allowing it to exert effects on neural tissues .

Case Study 1: JAK Inhibition

In a study published by researchers investigating novel JAK inhibitors, this compound was synthesized and tested for its inhibitory activity against JAK enzymes. The results demonstrated a significant reduction in JAK-mediated signaling pathways in vitro, suggesting its potential as a therapeutic agent for autoimmune disorders .

Case Study 2: Anticancer Activity

Another study focused on the compound's anticancer properties involved testing its efficacy against various cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells through the modulation of specific signaling pathways associated with cell survival and death .

Case Study 3: Neuroprotection

A recent investigation into neuroprotective agents highlighted this compound's potential to protect neuronal cells from oxidative stress-induced damage. In vitro assays showed that it could reduce markers of oxidative stress and promote cell survival in neuronal cultures exposed to harmful stimuli .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | JAK Inhibition | 2.5 | |

| Similar Compound A | Anticancer Activity | 5.0 | |

| Similar Compound B | Neuroprotective | 10.0 |

Mechanism of Action

The mechanism of action for N-(1-Cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropane Carboxamide Derivatives ()

Key compounds for comparison include 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide and N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide:

Structural Differences:

| Feature | Target Compound | Cyclopropane Analogs |

|---|---|---|

| Ring System | Cyclopentane (5-membered, low strain) | Cyclopropane (3-membered, high strain) |

| Aryl Substituent | 3,4-Dimethoxyphenyl (electron-rich) | 3-Bromophenyl (electron-poor) or 4-methoxyphenoxy |

| Amide Group | Cyanoethylamide (–NH–CH2–CN) | Diethylamide (–NEt2) |

Aminocyclopentanecarboxylic Acids ()

Compounds such as (1R,3S)-3-Aminocyclopentanecarboxylic acid and its enantiomers provide insights into cyclopentane-based systems:

Functional Group and Physical Properties:

Cost and Availability:

- Aminocyclopentanecarboxylic acids are priced at ¥37,900–49,700/g, reflecting their high optical purity and synthetic complexity . The target compound’s cost would depend on the feasibility of introducing the cyanoethyl group and resolving stereochemistry.

Key Implications of Structural Differences

- Ring Strain vs. Stability : Cyclopropane analogs prioritize reactivity, while the target compound’s cyclopentane backbone favors metabolic stability in pharmaceutical contexts.

- Cost Drivers : High optical purity and functional group complexity (e.g., carboxylic acids) escalate costs ; the target compound’s pricing would hinge on similar factors.

Biological Activity

N-(1-Cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing on diverse research findings and case studies.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically including the formation of the cyclopentane ring followed by the introduction of the cyanoethyl and dimethoxyphenyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing cyano groups have been shown to inhibit key signaling pathways involved in tumor progression. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell survival pathways such as NF-κB and MAPK .

Table 1: Summary of Biological Activity Studies

Other Biological Activities

In addition to anticancer effects, compounds with similar structures have been evaluated for their antioxidant properties. The antioxidant activity is often assessed using assays that measure radical scavenging potential and protective effects against oxidative stress. Some studies suggest that these compounds may also exhibit anti-inflammatory effects, which could be beneficial in treating diseases characterized by chronic inflammation.

Case Studies

Several case studies highlight the biological relevance of this compound:

- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of synthesized derivatives on various cancer cell lines, revealing significant activity against A549 lung cancer cells with IC50 values indicating potent efficacy .

- Molecular Docking Studies : Computational studies have been conducted to predict how this compound interacts with target proteins involved in cancer progression. These studies suggest that the compound may effectively bind to key targets, further supporting its potential as a therapeutic agent .

- Comparative Analysis : When compared to other known anticancer agents, this compound demonstrated comparable or superior efficacy in certain assays, suggesting it may serve as a lead compound for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.